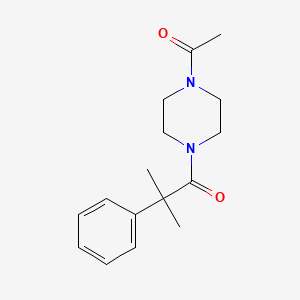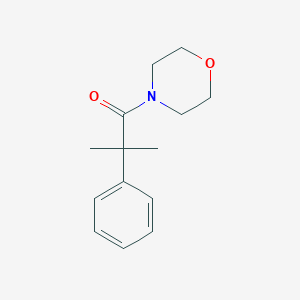
2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one, also known as Mephedrone or 4-MMC, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, this compound has also been studied for its potential therapeutic applications in scientific research. In
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to feelings of euphoria and stimulation. However, it can also cause negative effects such as anxiety, paranoia, and hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one in lab experiments is its ability to increase dopamine, norepinephrine, and serotonin levels in the brain. This can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, its potential for abuse and negative side effects must be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one. One area of research is its potential therapeutic applications in treating addiction and mental health disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of safer and more effective synthetic cathinones for use in scientific research is an important area of future research.
In conclusion, this compound is a synthetic cathinone that has gained popularity as a recreational drug. However, it also has potential therapeutic applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of using this compound in scientific research.
Métodos De Síntesis
The synthesis of 2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one involves the reaction of 4-methylpropiophenone with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one has been studied for its potential therapeutic applications in scientific research. It has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, it has been studied for its potential use in treating addiction to other drugs such as cocaine and methamphetamine.
Propiedades
IUPAC Name |
2-methyl-1-morpholin-4-yl-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,12-6-4-3-5-7-12)13(16)15-8-10-17-11-9-15/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVPGVFMKIONTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
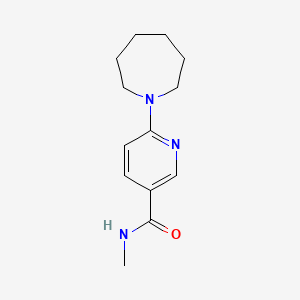
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
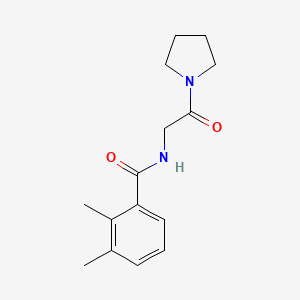
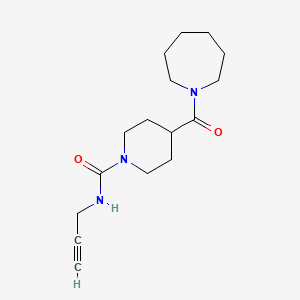
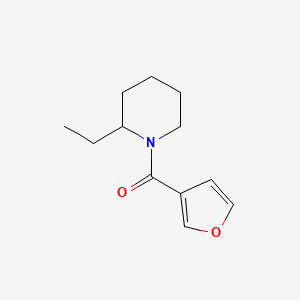
![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)



![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
